3-(Isoxazol-4-yl)propan-1-ol
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Overview
Description
3-(Isoxazol-4-yl)propan-1-ol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free methods are also available .
Industrial Production Methods
In an industrial setting, the production of 3-(Isoxazol-4-yl)propan-1-ol may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Isoxazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 3-(Isoxazol-4-yl)propanoic acid.
Reduction: Formation of 3-(Isoxazol-4-yl)propan-1-amine.
Substitution: Formation of 3-(Isoxazol-4-yl)propyl chloride or bromide.
Scientific Research Applications
3-(Isoxazol-4-yl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Isoxazol-4-yl)propan-1-ol depends on its specific application. For example, as an acetylcholinesterase inhibitor, it interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In other applications, it may interact with different molecular targets and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol
- 3-(3-(4-Bromophenyl)isoxazol-5-yl)propan-1-ol
- 3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol
Uniqueness
3-(Isoxazol-4-yl)propan-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its hydroxyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(1,2-oxazol-4-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-3-1-2-6-4-7-9-5-6/h4-5,8H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJXYTTYMXWESL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599468 |
Source
|
Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10421-09-7 |
Source
|
Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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